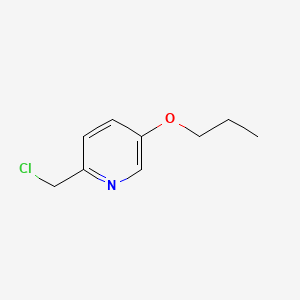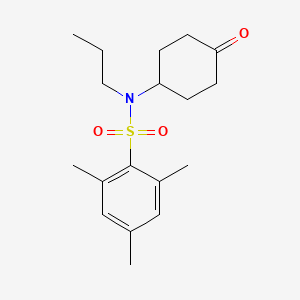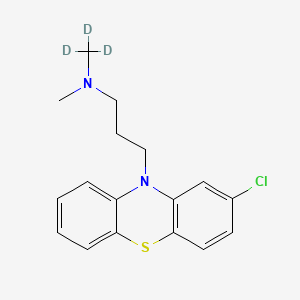![molecular formula C11H16O B590497 4-n-Pentylphenol-[d5] CAS No. 126839-95-0](/img/structure/B590497.png)
4-n-Pentylphenol-[d5]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentylphenol-[d5] is a deuterated analog of 4-n-Pentylphenol, a compound characterized by the presence of a phenol group substituted with a pentyl chain at the para position. The deuterium atoms replace the hydrogen atoms in the pentyl chain, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Pentylphenol-[d5] typically involves the deuteration of 4-n-Pentylphenol. This can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon, the hydrogen atoms in the pentyl chain are replaced with deuterium atoms.
Chemical Deuteration: This involves the use of deuterated reagents, such as deuterated solvents or deuterated acids, to introduce deuterium atoms into the pentyl chain.
Industrial Production Methods
Industrial production of 4-n-Pentylphenol-[d5] follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas and catalysts to achieve the desired level of deuteration.
Purification: Post-synthesis, the compound is purified using techniques such as distillation or chromatography to ensure high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
4-n-Pentylphenol-[d5] undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonic, and halogenated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-n-Pentylphenol-[d5] is widely used in scientific research due to its isotopic labeling properties. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-n-Pentylphenol-[d5] involves its interaction with various molecular targets, primarily through its phenolic group. The deuterium atoms do not significantly alter the chemical reactivity but provide a means to trace the compound in complex biological and chemical systems. The phenolic group can participate in hydrogen bonding, electrophilic aromatic substitution, and other interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-n-Pentylphenol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.
4-tert-Butylphenol: Another phenolic compound with a tert-butyl group, used in different industrial applications.
4-Hexylphenol: Similar structure with a hexyl chain, used in the synthesis of various chemical products.
Uniqueness
4-n-Pentylphenol-[d5] is unique due to its deuterium labeling, which allows for detailed studies in various scientific fields. The presence of deuterium atoms provides a distinct advantage in tracing and analyzing the compound’s behavior, making it invaluable in research applications where isotopic differentiation is crucial.
Eigenschaften
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-WLWDFMJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)




![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)
![4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide](/img/structure/B590429.png)




![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
